molecular formula C5H10N2O2 B12511787 N-hydroxypyrrolidine-2-carboxamide

N-hydroxypyrrolidine-2-carboxamide

Cat. No.: B12511787
M. Wt: 130.15 g/mol
InChI Key: KYQJQGXEBNURRW-UHFFFAOYSA-N
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Description

N-Hydroxypyrrolidine-2-carboxamide is a chemical compound featuring a pyrrolidine ring, a carboxamide group, and a critical N-hydroxy modification. This structure places it in the broader category of hydroxamic acids, which are recognized in research as important bioligands with enzyme-inhibitory properties . The pyrrolidine ring is a common scaffold in medicinal chemistry, found in various biologically active molecules and organocatalysts . While specific pharmacological data for this compound is limited, research on analogous compounds provides insight into its potential research applications. For instance, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis of Mycobacterium tuberculosis , suggesting a framework for investigating antitubercular agents . Furthermore, the N-hydroxycarboxamide (hydroxamic acid) moiety is a well-established functional group in drug discovery, often utilized in the design of inhibitors for metalloenzymes . This structural motif is also widely used in coordination chemistry for the preparation of metallacrowns and metal-organic frameworks . The compound's proline-like structure may also be of interest in the design and synthesis of peptidomimetics. Researchers have explored substituted pyrrolidine-2-carboxamides towards the design of mimics for proline-rich antimicrobial peptides (PrAMPs), which represent a complementary strategy to eliminate bacterial resistance to traditional antibiotics . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C5H10N2O2/c8-5(7-9)4-2-1-3-6-4/h4,6,9H,1-3H2,(H,7,8)

InChI Key

KYQJQGXEBNURRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NO

Origin of Product

United States

Synthetic Methodologies for N Hydroxypyrrolidine 2 Carboxamide and Its Derivatives

Stereoselective Synthesis of the Pyrrolidine (B122466) Corenih.govwhiterose.ac.ukacgpubs.org

The pyrrolidine ring is a fundamental structural motif in numerous natural products and pharmaceuticals. nih.gov Consequently, the development of stereoselective methods to synthesize substituted pyrrolidines is of paramount importance. These strategies can be broadly categorized into chiral pool approaches, asymmetric catalytic strategies, and one-pot synthesis methods.

Chiral Pool Approachesacgpubs.org

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-proline and L-pipecolinic acids are common precursors for the synthesis of 2-substituted pyrrolidine and piperidine (B6355638) alkaloids. researchgate.net For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted to a key pyrrolidine intermediate through a series of reactions including esterification, TEMPO oxidation, and reaction with Bredereck's reagent, followed by a Grignard reaction and stereoselective reduction. nih.gov

Another example involves the reaction of a glycerol-derived bistriflate with an aminosulfone. nih.gov This method allows for the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines by selecting the appropriate enantiomer of the starting glycerol (B35011) derivative. nih.gov

Asymmetric Catalytic Strategiesacgpubs.org

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines, offering high efficiency and stereocontrol. mdpi.comnih.gov These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

One notable strategy is the asymmetric lithiation of N-Boc-pyrrolidine using a complex of s-BuLi and (–)-sparteine, followed by reaction with an electrophile to yield enantioenriched pyrrolidines. nih.govwhiterose.ac.uk Another powerful approach involves the rhodium(II)-catalyzed double C–H insertion of carbenes into a pyrrolidine ring, which provides C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.gov

Organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, heavily utilizes pyrrolidine-based catalysts. nih.gov For example, diarylprolinol silyl (B83357) ethers are effective organocatalysts for the asymmetric functionalization of aldehydes. mdpi.comnih.gov Furthermore, an asymmetric 'clip-cycle' synthesis has been developed where a Cbz-protected bis-homoallylic amine is cyclized via an enantioselective intramolecular aza-Michael addition catalyzed by a chiral phosphoric acid. whiterose.ac.uk

Catalyst/ReagentReaction TypeProductStereoselectivityRef
s-BuLi / (–)-sparteineAsymmetric lithiationEnantioenriched pyrrolidinesGood nih.govwhiterose.ac.uk
Rhodium(II) complexesC–H insertionC2-symmetrical pyrrolidinesHigh nih.gov
Diarylprolinol silyl ethersOrganocatalysisFunctionalized aldehydesHigh mdpi.comnih.gov
Chiral phosphoric acidAza-Michael addition2,2- and 3,3-disubstituted pyrrolidinesHigh whiterose.ac.uk

One-Pot Synthesis Methodsmdpi.comelsevierpure.com

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation. A notable one-pot method for synthesizing 2-hydroxypyrrolidine derivatives involves the reaction of 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran (B140613) in the presence of a cerium(III) chloride heptahydrate catalyst. acgpubs.org This reaction proceeds under mild conditions and provides good to excellent yields of the desired products. acgpubs.org Another one-pot approach involves the condensation of a 1,4-dicarbonyl compound with an aminobenzamide in glacial acetic acid. uctm.edu

Formation and Derivatization of the N-Hydroxyamide Moietynih.govwhiterose.ac.uk

The N-hydroxyamide functional group is a key feature of N-hydroxypyrrolidine-2-carboxamide and is known to act as a strong proton donor and a chelator of metal cations. nih.gov Its synthesis involves the introduction of the N-hydroxy group and the subsequent formation of the amide linkage.

Reactions for Amide Linkage Formationnih.govnih.gov

The formation of the amide bond is a fundamental transformation in organic chemistry. researchgate.net Traditional methods often involve the activation of a carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. researchgate.net

More direct and milder methods have been developed. One such method is the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl4) in pyridine. nih.gov This reaction proceeds with a wide range of substrates and generally preserves the stereochemical integrity of chiral starting materials. nih.gov Another efficient one-pot method for amide bond formation utilizes the reaction of carboxylic acids and amines via the formation of mixed anhydrides with sulfinic acids. nih.gov This method is notable for not requiring a base and for producing only volatile byproducts. nih.gov

Recent advances in green chemistry have led to the development of methods for amide bond formation in water. semanticscholar.org One such strategy involves the in-situ formation of a 2-pyridylthioester from a carboxylic acid, which then reacts with an amine to form the amide. semanticscholar.org This approach minimizes waste and avoids the use of hazardous reagents. semanticscholar.org

Reagent/CatalystReaction ConditionsKey FeaturesRef
TiCl4Pyridine, 85 °CWide substrate scope, preserves stereochemistry nih.gov
Sulfinic acid derivativesBase-freeForms volatile byproducts nih.gov
DPDTCAqueous micellar mediumGreen, one-pot, forms 2-pyridylthioester intermediate semanticscholar.org

Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring of this compound offers several positions for functionalization, allowing for the modulation of its physicochemical and pharmacological properties. The presence of the N-hydroxy group can influence the reactivity and regioselectivity of these transformations.

Strategies for Hydroxylation and Amination

The introduction of additional hydroxyl and amino groups onto the pyrrolidine ring can significantly impact a molecule's polarity, hydrogen bonding capacity, and biological target interactions.

Hydroxylation:

The direct hydroxylation of the pyrrolidine ring, particularly at the C-3 position, is a valuable transformation. While direct hydroxylation of this compound is not extensively documented, related methodologies offer insights into potential synthetic routes.

One promising approach is biocatalytic hydroxylation. For instance, the microorganism Sphingomonas sp. HXN-200 has been shown to be a highly active and regioselective biocatalyst for the hydroxylation of N-protected pyrrolidines. nih.gov This method has been successfully applied to various N-substituted pyrrolidines, including N-benzoyl, N-benzyloxycarbonyl, and N-tert-butoxycarbonyl derivatives, yielding the corresponding 3-hydroxypyrrolidines. nih.gov The enantioselectivity of the hydroxylation can be influenced by the nature of the N-protecting group. nih.gov Although not demonstrated on this compound itself, this enzymatic approach presents a potentially mild and selective method for introducing a hydroxyl group onto the pyrrolidine ring.

Another strategy involves a one-pot photoenzymatic synthesis. This method combines a regioselective photochemical oxyfunctionalization to generate a pyrrolidinone intermediate, followed by a stereoselective biocatalytic reduction to yield the hydroxypyrrolidine. nih.gov This approach has been used to produce N-Boc-3-hydroxypyrrolidine from unfunctionalized pyrrolidine. nih.gov

Chemical methods for hydroxylation have also been explored. Hypervalent iodine(III) reagents have been used for the α-hydroxylation of N-isopropyloxy protected pyrrolidines. mdpi.com

Amination:

The introduction of an amino group onto the pyrrolidine ring can be achieved through various synthetic strategies. Direct C-H amination of the pyrrolidine ring is an atom-economical approach. Iron-catalyzed C-H amination has been developed for the site-selective intermolecular amination of N-heterocycles at the α-position to the nitrogen atom. chemistryviews.org This method utilizes an iron catalyst and a trichloroethoxycarbonyl (Troc)-azide to form a reactive iron-nitrenoid, which then undergoes C-H insertion. chemistryviews.org While this has been demonstrated on various nitrogen heterocycles, its application to N-hydroxypyrrolidines would need to consider the potential for competing reactions involving the N-hydroxy group.

Another approach involves the synthesis of amino-pyrrolidine derivatives from other cyclic precursors. For example, 3-amino-pyrrolidine derivatives can be manufactured from a compound with a protected hydroxy group in the presence of hydroxylamine (B1172632) or its acid addition salt, followed by catalytic reduction to remove the N-hydroxy group. google.com Furthermore, 1-amino and 1-N-acetylamino pyrrolidine analogues have been synthesized from cyclic nitrones through nucleophilic additions. nih.gov

Catalytic diastereoselective C-H amination of aliphatic azides using iron dipyrrin (B1230570) complexes can produce 2,5-disubstituted pyrrolidines. nih.gov The diastereoselectivity of this cyclization can be optimized by modifying the catalyst's ancillary ligands. nih.gov

Introduction of Diverse Substituents

The introduction of a wide range of substituents onto the pyrrolidine ring is crucial for creating structural diversity and fine-tuning the properties of this compound derivatives.

One-pot multicomponent reactions are an efficient strategy for synthesizing highly substituted pyrrolidinone derivatives. For example, a four-component Ugi reaction has been utilized for the synthesis of rhopaladins' analogs, which are substituted 5-oxopyrrolidine-2-carboxamides. nih.gov This reaction allows for the introduction of various substituents at different positions of the pyrrolidine ring in a single step.

The α-position of the pyrrolidine ring is a common site for functionalization. A redox-neutral, one-pot method for the direct arylation of pyrrolidine at the α-position has been achieved using a quinone monoacetal as an oxidizing agent and DABCO as a base. nih.gov This approach offers a green and practical alternative to metal-mediated α-functionalization. nih.gov

The synthesis of sulphonamide pyrrolidine carboxamide derivatives demonstrates the introduction of a sulphonamide functionality, which can significantly alter the compound's biological activity. researchgate.net These derivatives were synthesized, and their binding affinities for potential drug targets were evaluated using molecular docking. researchgate.net

The following table summarizes some examples of substituted pyrrolidine derivatives and the synthetic methods used.

Starting Material/PrecursorReagents and ConditionsSubstituent IntroducedResulting Compound ClassReference
N-protected pyrrolidinesSphingomonas sp. HXN-200Hydroxyl group at C-33-Hydroxypyrrolidines nih.gov
Unfunctionalized pyrrolidinePhotochemical oxyfunctionalization, N-Boc protection, biocatalytic reductionHydroxyl group at C-3N-Boc-3-hydroxypyrrolidine nih.gov
PyrrolidineQuinone monoacetal, DABCO, aromatic nucleophileAryl group at α-positionα-Aryl-substituted pyrrolidines nih.gov
4-Fluoroaniline, substituted acrylaldehyde, Baylis-Hillman acid, cyclohexyl isocyanideEthanol-water, room temperatureStyryl, cyclohexyl, fluorophenyl, chlorobenzylidene groupsSubstituted 5-oxopyrrolidine-2-carboxamide nih.gov
Pyrrolidine-2-carboxylic acidSulphonamides, coupling agentsSulphonamide-containing aryl groups on the carboxamide nitrogenSulphonamide pyrrolidine carboxamide derivatives researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of pharmaceuticals is of growing importance to minimize environmental impact and improve safety.

One key aspect of green chemistry is the use of environmentally benign solvents. In the synthesis of rhopaladins' analogs, a mixture of ethanol (B145695) and water was used as the reaction solvent, replacing more toxic solvents like methanol. nih.gov This makes the synthesis process safer and more environmentally friendly. nih.gov

Ultrasound-promoted synthesis is another green technique that can enhance reaction rates and yields. The ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a catalyst in ethanol has been reported. sigmaaldrich.com This method offers several advantages, including short reaction times, excellent yields, and a clean reaction profile. sigmaaldrich.com

The use of biocatalysts, as mentioned in the hydroxylation section, is also a cornerstone of green chemistry. Enzymes operate under mild conditions (neutral pH, room temperature) and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste. nih.gov

Furthermore, the development of one-pot reactions and catalytic processes contributes to the principles of green chemistry by reducing the number of synthetic steps, minimizing the use of reagents and solvents, and improving atom economy. The direct C-H functionalization methods discussed earlier are prime examples of this approach. chemistryviews.orgnih.gov

The following table highlights some green chemistry approaches applied in the synthesis of pyrrolidine derivatives.

Green Chemistry PrincipleApplication in Pyrrolidine SynthesisExampleReference
Use of Greener SolventsReplacement of toxic solvents with ethanol-water mixtures.Synthesis of rhopaladins' analogs. nih.gov
Alternative Energy SourcesUse of ultrasound irradiation to promote reactions.Synthesis of substituted 3-pyrrolin-2-ones. sigmaaldrich.com
BiocatalysisEnzymatic hydroxylation for selective C-H functionalization.Hydroxylation of N-protected pyrrolidines using Sphingomonas sp. HXN-200. nih.gov
Atom Economy/One-Pot SynthesisMulticomponent reactions to build complex molecules in a single step.Four-component Ugi reaction for substituted 5-oxopyrrolidine-2-carboxamides. nih.gov
CatalysisUse of catalysts to enable efficient and selective transformations.Iron-catalyzed C-H amination and redox-neutral α-arylation. chemistryviews.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of N Hydroxypyrrolidine 2 Carboxamide

Reactivity of the N-Hydroxy Amide Functionality

The N-hydroxy amide moiety is the most electronically active part of the molecule. Its reactivity is characterized by the nucleophilic oxygen atom, the acidic N-OH proton, and its exceptional ability to chelate metal ions.

The N-hydroxy amide functional group is intrinsically tied to redox processes, often being formed through the selective reduction of a nitro precursor. For instance, electrochemical methods have been successfully employed to synthesize cyclic hydroxamic acids through the reduction of nitroarenes followed by an intramolecular cyclo-condensation. rsc.orgrsc.org This synthetic pathway underscores the N-hydroxy amide as the reduced form in a nitro-hydroxylamine redox couple.

The general transformation can be represented as: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

This relationship implies that the N-hydroxypyrrolidine-2-carboxamide functionality is susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively documented, oxidation of hydroxamic acids can lead to acylnitroso species, which are highly reactive intermediates. Conversely, the stability of the N-hydroxy amide group is leveraged in its role as a key pharmacophore in various medicinal compounds.

The oxygen atom of the hydroxamic acid is a potent nucleophile, readily participating in alkylation and acylation reactions. This reactivity allows for the synthesis of a wide array of O-substituted derivatives.

O-Alkylation: The hydroxyl group can be alkylated under various conditions. Transition-metal catalysis has proven effective for specific types of alkylation. For example, iridium and palladium catalysts can facilitate the O-allylic substitution of hydroxamic acids with allylic carbonates. The choice of metal catalyst influences the regioselectivity of the reaction, with iridium favoring branched products and palladium favoring linear products. organic-chemistry.org

O-Acylation: Chemoselective O-acylation of molecules containing both hydroxyl and amino groups, such as this compound, can be achieved by carefully controlling the reaction pH. Under acidic conditions, the pyrrolidine (B122466) nitrogen is protonated, suppressing its nucleophilicity and preventing N-acylation. nih.gov This allows acyl halides or anhydrides to react selectively with the hydroxyl oxygen, yielding the O-acyl derivative. This method is highly efficient for hydroxyamino acid derivatives, often providing crystalline products in high yields without the need for chromatography. nih.gov

The table below summarizes typical conditions for selective O-acylation.

Table 1: Conditions for Selective O-Acylation of Hydroxyamino Acid Derivatives

Acylating AgentAcid MediumConditionsOutcomeReference
Acetyl ChlorideHydrochloric Acid/Acetic Acid0 °C, slow addition of excess acylating agentCrystalline O-acetyl hydrochloride salt (>90% yield) nih.gov
Acetic AnhydridePerchloric Acid/Acetic AcidAnhydrous conditionsSalt-free O-acetyl product after workup nih.gov

The hydroxamic acid moiety is a superb chelating agent for a wide range of metal ions, a property that has been extensively studied. nih.govbohrium.com Deprotonation of the N-OH group creates a hydroxamate anion that typically coordinates to metal centers in a bidentate fashion through both oxygen atoms (O,O'-chelation). nih.govbohrium.com

This coordination is particularly strong with hard or borderline Lewis acids like Fe(III) and Zn(II). nih.gov Studies on various cyclic hydroxamic acids demonstrate their ability to form stable, often colorful, complexes with transition metals. mdpi.comresearchgate.net The stoichiometry of these complexes is typically 1:1 (metal:ligand), though other ratios are possible depending on the metal's coordination number and the reaction conditions. researchgate.net

While O,O'-chelation is the most common coordination mode, other possibilities exist. Research on a zinc complex with N-tosylproline hydroxamic acid suggested an N,N-chelating mode, highlighting that the coordination behavior can be influenced by other substituents on the proline ring. researchgate.net

The table below details the coordination behavior of hydroxamate ligands with various metal ions.

Table 2: Coordination Characteristics of Hydroxamate Ligands

Metal IonTypical Coordination ModeComplex CharacteristicsApplications (Non-biological)Reference
Fe(III)Bidentate O,O'-chelateHigh stability, often forms intensely colored solutionsMetal sequestration, analysis nih.govbohrium.com
Zn(II)Bidentate O,O'-chelateForms stable complexes, can form clustersEnzyme model studies nih.govresearchgate.net
Cu(II)Bidentate O,O'-chelateForms square planar complexes, electrochemically activeCatalysis, materials science researchgate.net
Ni(II)Bidentate O,O'-chelateForms square planar complexesCatalysis researchgate.net
Pt(II)Non-O,O' modes possibleCan exhibit alternative coordination geometriesMaterials science bohrium.com

Transformations Involving the Pyrrolidine Ring

The pyrrolidine ring is a saturated heterocycle, making it generally less reactive than its aromatic counterpart, pyrrole. However, it can undergo a variety of transformations, including substitution, ring-opening, and rearrangement, often initiated by activating the ring or its substituents.

The reactivity of the pyrrolidine ring is heavily influenced by its substituents. The secondary amine nitrogen imparts basic and nucleophilic character to the scaffold. nih.gov However, the electron-withdrawing nature of the adjacent N-hydroxy amide group in the target molecule reduces the nucleophilicity of the ring nitrogen.

Nucleophilic Substitution: Direct nucleophilic substitution on the C-H bonds of the pyrrolidine ring is challenging. However, substitution can be facilitated by introducing a leaving group. For instance, syntheses of 3-substituted prolines have been achieved through the bromination of a proline-derived imine intermediate, followed by nucleophilic substitution of the bromine atom. nih.gov This approach, while effective, often results in mixtures of stereoisomers.

Electrophilic Substitution: Electrophilic attack on the pyrrolidine ring is uncommon due to its non-aromatic, electron-rich nature. Reactions are more likely to occur at the nitrogen atom. However, under specific conditions, such as the formation of an enamine or an iminium ion intermediate, the α-carbon can become susceptible to electrophilic attack.

The saturated framework of the pyrrolidine ring can be cleaved or rearranged under specific energetic conditions, leading to the formation of different cyclic or acyclic structures.

Ring-Opening Reactions: The cleavage of the C-N bonds in the pyrrolidine ring, typically a challenging transformation due to its low ring strain, has been achieved using modern synthetic methods. researchgate.net For example, N-benzoyl protected pyrrolidines can undergo reductive ring-opening to yield linear N-benzoyl amines using a combination of a Lewis acid and photoredox catalysis. researchgate.net Another approach involves the use of chloroformates, which react with N-alkyl pyrrolidines to selectively cleave a C-N bond, forming 4-chlorobutyl carbamates. elsevierpure.com

Rearrangement and Ring Expansion: Proline derivatives can undergo skeletal rearrangements to form larger ring systems. A notable example is the regioisomeric ring expansion of certain proline derivatives to yield 5-hydroxypipecolic acid, a six-membered ring structure. organic-chemistry.org Cascade reactions have also been developed where an initial reaction triggers a series of transformations, including ring expansion. An N-bromosuccinimide (NBS)-induced cascade involving a cinnamylaziridine leads to the diastereoselective formation of a functionalized pyrrolidine through an aziridine (B145994) ring expansion mechanism. rsc.org

Reactivity of the Carboxamide Group

The carboxamide group in this compound is the primary site of several important chemical transformations. The presence of the N-hydroxy group significantly influences the reactivity of the amide bond compared to simple amides.

Amide hydrolysis, the cleavage of the carbon-nitrogen bond by water, is a fundamental reaction. For this compound, this process can be catalyzed by either acid or base, leading to the formation of N-hydroxypyrrolidine-2-carboxylic acid and ammonia.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the N-hydroxy amide bond is generally lower than that of a simple amide, suggesting that hydrolysis may proceed under milder conditions.

A study on the analogous compound, N-(2-hydroxyacetyl)-2-pyrrolidone, which also contains an N-hydroxy amide moiety, provides insight into the kinetics of hydrolysis. In this case, both uncatalyzed and base-catalyzed hydrolysis were observed, with the rate of hydrolysis increasing at higher pH. researchgate.net The reaction proceeds via a tetrahedral intermediate, and the presence of the N-hydroxy group can influence the stability of this intermediate and the subsequent bond cleavage. researchgate.net

Amide exchange reactions, where the amide's amino group is replaced by another amine, are also plausible. These transamidation reactions are typically catalyzed and proceed through a similar tetrahedral intermediate as in hydrolysis. The N-hydroxy group may play a role in facilitating this exchange.

Table 1: Kinetic Data for the Hydrolysis of an Analogous N-Hydroxy Amide

Reaction ConditionRate Constant (k)Reference
Uncatalyzed Hydrolysis2.1 x 10⁻⁶ s⁻¹ researchgate.net
Base-Catalyzed Hydrolysis0.025 M⁻¹ s⁻¹ researchgate.net

Note: Data is for the analogous compound N-(2-hydroxyacetyl)-2-pyrrolidone and is presented to illustrate the potential reactivity of this compound.

The carboxamide group of this compound can be reduced to an amine using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the corresponding amine. This would yield N-hydroxy-2-(aminomethyl)pyrrolidine.

Other reducing agents have also been developed for the reduction of amides, some offering greater selectivity. researchgate.net The presence of the N-hydroxy group might require specific reaction conditions to avoid its reduction.

Besides reduction, the carboxamide group can potentially undergo other functional group interconversions. For example, dehydration of the primary amide could, in principle, lead to a nitrile, although this is less common for N-substituted amides. The reactivity of the pyrrolidine ring, particularly at the hydroxyl group if present (as in hydroxyproline (B1673980) derivatives), offers further avenues for functionalization, such as oxidation, substitution, or acylation. nih.gov

Table 2: Common Reagents for Amide Reduction

ReagentProductNotes
Lithium Aluminum Hydride (LiAlH₄)AmineA powerful, non-selective reducing agent.
Borane (BH₃)AmineCan offer different selectivity compared to LiAlH₄.
Sodium Borohydride (NaBH₄) / Lewis AcidAmineA milder alternative to LiAlH₄.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving the carboxamide group of this compound are expected to follow established pathways for amide reactivity.

The hydrolysis mechanism , as alluded to earlier, involves the formation of a tetrahedral intermediate. In acidic hydrolysis, the initial protonation of the carbonyl oxygen is a key step. In basic hydrolysis, the direct nucleophilic attack of a hydroxide ion initiates the reaction. For the analogous N-(2-hydroxyacetyl)-2-pyrrolidone, mechanistic studies suggest that at higher pH, the reaction can be second order with respect to the hydroxide ion concentration, indicating a more complex mechanism possibly involving deprotonation of the N-hydroxy group. researchgate.net The breakdown of the tetrahedral intermediate to products is often the rate-determining step.

The reduction mechanism with LiAlH₄ is believed to proceed through initial coordination of the aluminum to the carbonyl oxygen. This is followed by the transfer of a hydride to the carbonyl carbon. The resulting intermediate then collapses, with the oxygen atom being eliminated as a metal alkoxide, to form a transient iminium ion. A second hydride transfer to the iminium ion then yields the final amine product. The N-hydroxy group could potentially be deprotonated by the strongly basic hydride reagent, which might influence the course of the reaction.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-hydroxypyrrolidine-2-carboxamide. These computational methods are used to determine the molecule's optimized geometry, including precise bond lengths and angles. nih.gov For instance, calculations can be performed using software like Gaussian, with functionals such as B3LYP or WB97XD and basis sets like 6-31+G(d,p), to achieve a detailed understanding of the molecule's ground state structure. nih.gov

The analysis of the electronic properties extends to the distribution of electron density, which is crucial for identifying reactive sites. The calculated vibrational frequencies from these studies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. chemrxiv.org No imaginary frequencies in the calculated spectra would confirm that the optimized structure represents a true energy minimum. nih.gov Such computational studies provide foundational knowledge of the molecule's stability and chemical behavior. nih.govchemrxiv.org

Table 1: Representative Geometric Parameters from Quantum Chemical Calculations This table is illustrative, based on typical values for similar structures as determined by DFT calculations.

ParameterDescriptionTypical Calculated Value
Bond Lengths
C-C (ring)Carbon-carbon single bond within the pyrrolidine (B122466) ring~ 1.53 Å
C-N (ring)Carbon-nitrogen single bond within the pyrrolidine ring~ 1.46 Å
C=OCarbon-oxygen double bond of the carboxamide group~ 1.23 Å
C-N (amide)Carbon-nitrogen single bond of the carboxamide group~ 1.34 Å
N-OHNitrogen-oxygen single bond of the hydroxylamine (B1172632)~ 1.40 Å
Bond Angles
C-N-C (ring)Angle within the pyrrolidine ring~ 108°
O=C-N (amide)Angle in the carboxamide group~ 123°

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for exploring the flexibility and dynamic behavior of this compound. nih.gov MD simulations track the movements of atoms over time, providing a detailed picture of the molecule's conformational landscape and stability. nih.govmdpi.com These simulations are typically performed using specialized software packages like AMBER or GROMACS. mdpi.com

During an MD simulation, the molecule is placed in a simulated environment, often an aqueous solution, to mimic physiological conditions. mdpi.com The stability of the molecule's conformation over the simulation period (e.g., nanoseconds) is assessed by analyzing metrics like the root-mean-square deviation (RMSD). mdpi.com A stable RMSD indicates that the molecule has reached an equilibrium state. mdpi.com Additionally, the root-mean-square fluctuation (RMSF) can be analyzed to identify which parts of the molecule are more flexible or rigid. This information is critical for understanding how the molecule might adapt its shape to interact with a binding partner. nih.gov

Molecular Docking and Interaction Profiling in Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. nih.gov For this compound, docking studies can identify potential binding modes within the active site of an enzyme or receptor. This process involves using the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB). mdpi.com

The primary goal of docking is to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, studies on similar carboxamide derivatives have shown that the carboxamide group can form crucial hydrogen bonds with amino acid residues like His163 and Phe140 in a protein's binding pocket. nih.gov The hydroxyl group on the pyrrolidine ring can also act as a hydrogen bond donor or acceptor. Profiling these interactions helps in understanding the molecular basis of the compound's potential biological activity and provides a rational basis for designing more potent derivatives. nih.govnih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Model Binding Site This table presents a hypothetical interaction profile based on the functional groups of the molecule.

Functional Group on LigandPotential Interaction TypePotential Interacting Amino Acid Residue
Carboxamide (-CONH2)Hydrogen Bond Donor/AcceptorAspartate, Glutamate, Serine, Histidine
N-hydroxyl (-NOH)Hydrogen Bond Donor/AcceptorAspartate, Glutamate, Asparagine, Glutamine
Pyrrolidine Ring NHHydrogen Bond DonorAspartate, Glutamate
Pyrrolidine Ring CH2Hydrophobic InteractionLeucine, Isoleucine, Valine, Phenylalanine

Structure-Activity Relationship (SAR) Derivations in In Vitro Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a compound's chemical structure to observe the effect on its biological activity. nih.gov For this compound, SAR studies would involve synthesizing and testing a series of analogues in in vitro assays to build a comprehensive understanding of which molecular features are essential for activity. nih.govnih.gov

These studies explore how different substitution patterns on the pyrrolidine ring or modifications to the carboxamide group influence the compound's potency and selectivity. nih.gov For instance, research on various pyrrolidine derivatives has shown that the type and position of substituents can dramatically alter their biological profile. nih.govnih.gov The goal is to develop a predictive model that links specific structural features to biological outcomes. These SAR insights are crucial for guiding the optimization of lead compounds in drug discovery efforts. nih.govnih.gov

Table 3: Illustrative SAR Insights for Pyrrolidine Derivatives This table summarizes general principles derived from SAR studies on related compound classes.

Position of ModificationType of ModificationGeneral Effect on Activity
Pyrrolidine RingIntroduction of various substituents (e.g., spirooxindole, thiazole)Can significantly enhance anti-proliferative activities. nih.gov
Pyrrolidine NitrogenAlkylation or acylationCan modulate binding affinity and cell permeability.
Carboxamide GroupSubstitution on the nitrogen (e.g., N-aryl)Can introduce new interaction points and improve potency. nih.gov
Hydroxyl GroupEsterification or etherificationCan alter hydrogen bonding capacity and pharmacokinetic properties.

Applications As a Synthetic Building Block and Chemical Intermediate

Use in Complex Organic Molecule Synthesis

The pyrrolidine (B122466) carboxamide framework is a key structural motif in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of complex pharmaceuticals. The core structure is often derived from proline and its derivatives, like 4-hydroxyproline, which are then elaborated through various chemical transformations. nih.gov

Derivatives of pyrrolidine-2-carboxamide (B126068) are central to the synthesis of several drugs. For instance, (S)-pyrrolidin-2-ylmethanamine, obtained from the reduction of pyrrolidine-2-carboxamide, is a key precursor for synthesizing Raclopride, a selective dopamine (B1211576) antagonist used in medical imaging. nih.gov Similarly, the synthesis of Vildagliptin, a drug for treating type 2 diabetes, involves the coupling of L-prolinamide with other reagents. nih.gov

Furthermore, the pyrrolidine carboxamide structure has been identified as a potent inhibitor of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov High-throughput screening identified this class of compounds, and subsequent optimization led to a significant improvement in potency. nih.gov The synthesis of these inhibitors often involves the straightforward formation of an amide bond, making the scaffold synthetically accessible for creating diverse molecular libraries. nih.gov

The aldol (B89426) reaction, often catalyzed by proline derivatives, yields chiral products that are valuable intermediates for building complex natural products and chiral amino alcohols. emorychem.science The structural features of the pyrrolidine-based catalyst are crucial for achieving high optical purity in the final products. emorychem.science

Chiral Auxiliary and Ligand Applications in Asymmetric Catalysis

The inherent chirality of the pyrrolidine ring, originating from the natural amino acid proline, makes its derivatives highly effective as chiral auxiliaries and ligands in asymmetric catalysis. These compounds guide the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure products.

Prolinamides, which share the core structure of N-hydroxypyrrolidine-2-carboxamide, are effective organocatalysts for enantioselective reactions such as the aldol and Michael additions. mdpi.comnih.gov The secondary amine within the pyrrolidine ring can form a transient enamine with a carbonyl compound, while the carboxamide group can direct an incoming electrophile through hydrogen bonding, controlling the stereoselectivity of the reaction. nih.gov For example, prolinamides with bulky substituents have been used to catalyze the Michael addition of aldehydes to nitro-olefins with good yields and enantiocontrol. mdpi.com

Research has shown that even small modifications to the structure of prolinamide catalysts can significantly impact their catalytic behavior and selectivity. mdpi.com The configuration of the proline unit is often the dominant factor in determining the asymmetric induction. nih.gov

Specifically, trans-2,5-disubstituted pyrrolidines have proven to be exceptional chiral auxiliaries for the asymmetric alkylation of carboxamide enolates, consistently yielding products with high stereoselectivity (over 95% diastereomeric excess). elsevierpure.com The N-hydroxy group, in the form of hydroxamic acids, has also emerged as a powerful ligand in transition metal-catalyzed asymmetric synthesis. mdpi.com The hydroxamic acid moiety can coordinate with metal catalysts, creating a chiral environment that influences the stereochemical course of reactions like C-C bond formation and epoxidations, which are crucial steps in the synthesis of complex natural products. mdpi.com

Table 1: Application of Pyrrolidine Derivatives in Asymmetric Catalysis
Pyrrolidine Derivative TypeCatalytic ApplicationKey Structural FeatureTypical OutcomeReference
ProlinamidesOrganocatalysis (e.g., Aldol, Michael additions)Secondary amine and carboxamide groupHigh enantioselectivity mdpi.comnih.gov
trans-2,5-Disubstituted PyrrolidinesChiral auxiliaries for asymmetric alkylationC₂-symmetric scaffoldHigh diastereoselectivity (>95% de) elsevierpure.com
Chiral Hydroxamic AcidsLigands for transition metal catalysisHydroxylamine (B1172632) attached to a carbonyl groupPrecise stereochemical control in C-C bond formation mdpi.com

Role in the Synthesis of Heterocyclic Compounds and Natural Product Mimetics

This compound and its analogues are key building blocks in the synthesis of various heterocyclic compounds and molecules designed to mimic the structure and function of natural products. The pyrrolidine-2-one nucleus, a lactam, is a versatile starting point for designing potent bioactive agents. researchgate.net

In the field of medicinal chemistry, hydroxypyrrolidine derivatives are used to create constrained peptide mimics. For example, a hydroxypyrrolidine template has been synthesized to act as a mimic of statine (B554654), an unusual amino acid found in some protease inhibitors. researchgate.net This mimic was successfully incorporated into a pseudopeptide sequence, demonstrating its utility in designing new potential therapeutics. researchgate.net

Furthermore, these scaffolds are used to synthesize analogues of complex natural products. Pochonicine is a natural product that strongly inhibits certain enzymes and possesses a polyhydroxylated pyrrolizidine (B1209537) skeleton. nih.gov Synthetic chemists have prepared N-acetylamino pyrrolidine analogues from carbohydrate-derived nitrones to mimic pochonicine's structure and explore the structural requirements for enzyme inhibition. nih.gov These studies help to identify the crucial functional groups, such as the N-acetylamino group, responsible for the molecule's biological activity. nih.gov

Solid-Phase Synthesis Approaches

Solid-phase synthesis is a powerful technique that simplifies the purification process in multi-step organic synthesis by anchoring the starting material to an insoluble polymer resin. This methodology has been effectively applied to the synthesis of molecules containing the this compound core.

Researchers have developed methods for the solid-phase synthesis of hydroxypyrrolidine derivatives. In one approach, a hydroxypyrrolidine template was constructed via a four-step route on Wang resin beads, starting from an amino acid building block and a β-ketoester. researchgate.net This solid-phase approach was instrumental in creating a constrained mimic of statine for incorporation into peptides. researchgate.net

The technique is particularly well-suited for creating libraries of compounds for drug discovery. For example, a "synthesis in microtiter plates" approach has been used for the rapid, parallel synthesis of pyrrolidine carboxamide inhibitors without the need for isolation and purification of each compound before biological screening. nih.gov This method is highly efficient for optimizing lead compounds. nih.gov Moreover, solid-phase peptide synthesis (SPPS) is a conventional method used to create peptide hydrazides, which can then be chemically converted into peptide acids or amides, showcasing the versatility of solid-phase intermediates. semanticscholar.org The synthesis of peptoids, or N-substituted glycine (B1666218) oligomers, which are mimics of peptides, also relies heavily on solid-phase techniques to build the oligomeric chain. nih.gov

Table 2: Examples of Solid-Phase Synthesis Applications
Synthesized ProductSolid Support/MethodPurpose/ApplicationReference
Hydroxypyrrolidine DerivativeWang resinTo create a constrained mimic of statine for pseudopeptides. researchgate.net
Pyrrolidine Carboxamide LibraryMicrotiter platesRapid optimization of InhA enzyme inhibitors. nih.gov
Peptide HydrazidesConventional Solid-Phase Peptide Synthesis (SPPS)Serve as versatile intermediates for conversion to peptide acids and amides. semanticscholar.org
Peptoids (N-substituted glycines)Various solid supportsCreation of non-natural peptide mimics for drug discovery. nih.gov

Biological and Biochemical Research Applications Mechanistic/probe Focus

Enzyme Inhibition Studies in In Vitro and Cellular Models

The pyrrolidine (B122466) carboxamide core has been identified as a valuable scaffold for the development of enzyme inhibitors. Research has demonstrated that derivatives of this structure can effectively inhibit specific enzymes, providing insights into their function and potential as therapeutic targets.

Mechanistic Characterization of Enzyme-Compound Interactions

Detailed structural and mechanistic studies have elucidated how pyrrolidine carboxamide derivatives interact with their enzyme targets. A notable example is the inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), an essential enzyme in the bacterial fatty acid biosynthesis pathway (FASII). The unique organization of the bacterial FASII system, which differs significantly from the mammalian type I FAS (FASI), makes enzymes like InhA attractive targets for developing selective inhibitors with potentially lower toxicity. nih.gov

Crystallographic studies of InhA in complex with pyrrolidine carboxamide inhibitors have revealed a conserved binding mode. A key feature of this interaction is a dual hydrogen bonding network involving the carbonyl oxygen of the inhibitor's pyrrolidine ring, the catalytic residue Tyrosine-158 (Tyr158) of the enzyme, and the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor. nih.gov This specific hydrogen bonding pattern appears to be a critical determinant of inhibitor binding and is observed across different inhibitor complexes with InhA. nih.gov

Beyond this primary interaction, van der Waals forces play a significant role in stabilizing the enzyme-inhibitor complex. For instance, a cyclohexyl group on the inhibitor can engage in van der Waals interactions with the side chains of Glycine-96 (Gly96) and Phenylalanine-97 (Phe97), as well as the ribose moiety of the NAD⁺ cofactor. nih.gov The lactam ring of the inhibitor itself also establishes interactions with the nicotinamide ring of NAD⁺ and the side chains of Methionine-161 (Met161) and Methionine-199 (Met199). nih.gov

Computational methods, such as molecular docking and dynamics simulations, are increasingly vital for predicting and understanding these enzyme-inhibitor interactions at an atomic level. nih.gov Techniques like site-directed mutagenesis, where specific amino acid residues in the enzyme's active site are altered, can experimentally validate the roles of these residues in inhibitor binding and catalysis. nih.govo2hdiscovery.conih.gov By mutating residues predicted to interact with the compound, researchers can confirm their importance and refine models of the binding pocket. nih.gov

Development of Structure-Activity Relationships for Enzyme Binding

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the chemical structure of a lead compound and assessing the impact on its inhibitory activity, researchers can identify the chemical moieties that are essential for binding.

For the pyrrolidine carboxamide inhibitors of InhA, SAR studies have yielded valuable insights. These studies often involve synthesizing a library of analogs with variations at different positions and measuring their half-maximal inhibitory concentration (IC₅₀).

Key findings from SAR studies on this class of compounds include:

Aromatic Substituents: The nature and position of substituents on an aromatic ring attached to the core scaffold significantly influence potency. For instance, shifting a phenoxyl replacement from the meta- to the para-position can lead to a complete loss of inhibitory activity. nih.gov

Linker Groups: The insertion of different linker groups between aromatic rings can dramatically alter inhibition. While a methylene (B1212753) (-CH₂-) linker may maintain activity, an oxygen atom linker can reduce potency nearly tenfold, and a carbonyl (-CO-) group can lead to even lower activity. nih.gov

Fused Ring Systems: The introduction of fused aromatic ring structures, such as a fluorenyl group, can enhance InhA inhibition. nih.gov

Heterocyclic Scaffolds: Incorporating other heterocyclic rings, like piperazine, can also yield potent inhibitors. The activity of these derivatives can be further tuned by adding substituents to the phenyl ring attached to the piperazine. nih.gov

The following table summarizes the inhibitory activity of selected pyrrolidine carboxamide derivatives against InhA, illustrating the principles of the structure-activity relationship.

Compound IDModificationIC₅₀ (µM)
p21 CH₂ linker between phenyl ringsActive
p9 Oxygen linker between phenyl rings~10-fold less potent than p21
s19 para-phenoxyl replacementActivity abolished
p19 Carbonyl linker between phenyl ringsLower potency than p21
p20 Fused aromatic ring structureEnhanced inhibition
p31 Fused aromatic ring structureEnhanced inhibition
p37 Piperazine scaffold with para-substituted phenyl ring4.47

This table is based on data for pyrrolidine carboxamide derivatives targeting InhA and is intended to be illustrative of SAR principles. nih.gov

Use as Chemical Probes for Investigating Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. chemrxiv.org Compounds like N-hydroxypyrrolidine-2-carboxamide, when appropriately functionalized, can serve as valuable chemical probes. By leveraging their inherent structural complexity and potential for high-affinity binding, these molecules can be used to investigate the roles of specific proteins within complex biological pathways. chemrxiv.org

The development of a chemical probe from a scaffold like pyrrolidine carboxamide would involve designing analogs that retain their binding affinity for the target protein while incorporating a reporter tag (e.g., a fluorophore or biotin) or a photoactivatable cross-linking group. chemrxiv.org Such probes enable researchers to perform experiments to:

Visualize the subcellular localization of the target protein.

Identify downstream signaling events affected by the inhibition of the target.

Pull down the target protein and its binding partners from cell lysates to map protein-protein interaction networks.

While specific examples of this compound being used as a chemical probe are not prominent in the reviewed literature, the principles of probe development are well-established. The SAR data from enzyme inhibition studies provides a critical foundation for designing such tools, ensuring that the addition of a functional group does not disrupt the key interactions required for target engagement.

Interactions with Biomolecules in Model Systems

The study of these interactions is not limited to X-ray crystallography. A suite of biophysical techniques can be employed to characterize the binding event in model systems. These methods can provide thermodynamic and kinetic data, revealing how tightly a compound binds (affinity), how quickly it binds and dissociates (kinetics), and the forces that drive the interaction.

While the primary targets of the studied pyrrolidine carboxamides are enzymes, it is also important to consider potential off-target interactions. Interactions with other proteins or even nucleic acids could lead to unexpected biological effects. nih.gov The characterization of interactions between small molecules and nucleic acids is a complex field, as these interactions can involve groove binding, intercalation, or electrostatic interactions with the phosphate (B84403) backbone. nih.govnih.gov There is no specific data in the searched literature to suggest that this compound interacts with nucleic acids.

Target Identification and Validation in Chemical Biology Research

A critical step in the development of new therapeutic agents or chemical probes is the identification and validation of the biological target. nih.govaxxam.com Target identification is the process of discovering the specific biomolecule (e.g., an enzyme or receptor) with which a bioactive compound interacts to produce its effect. axxam.com Target validation involves demonstrating that modulating the activity of this target is indeed responsible for the observed cellular or physiological outcome and is relevant to a disease state. nih.gov

A compound like this compound, if found to have a desirable biological effect from a phenotypic screen, would become the starting point for a target identification campaign. Modern chemical biology employs several strategies for this, including:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from a cell lysate.

Photoaffinity Labeling: Using a version of the compound equipped with a photoactivatable group to covalently link it to its target upon UV irradiation, allowing for subsequent identification by mass spectrometry. chemrxiv.org

Once a candidate target is identified, validation is essential. Genetic approaches are considered the gold standard for target validation. nih.gov These include techniques like CRISPR-Cas9 gene editing or RNA interference (siRNA) to knock out or knock down the gene encoding the putative target protein. axxam.com If the genetic perturbation phenocopies the effect of the compound, it provides strong evidence that the identified protein is the correct target. nih.gov

While specific target identification and validation studies for this compound are not detailed in the available literature, the pyrrolidine carboxamide scaffold has been successfully used to develop inhibitors for validated targets like InhA in M. tuberculosis. nih.gov This demonstrates the utility of this chemical class in the broader context of target-driven research.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to understanding the chemical structure of N-hydroxypyrrolidine-2-carboxamide at a molecular level. Advanced spectroscopic methods offer unambiguous confirmation of its atomic framework and functional groups.

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR spectroscopy is indispensable for assembling the complete molecular structure of this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, allowing for the mapping of the proton network within the pyrrolidine (B122466) ring. For instance, it would show correlations between the proton on the chiral center (C2) and the adjacent methylene (B1212753) protons (C3), and subsequently trace the connections around the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively assign the ¹³C signals for each position of the pyrrolidine ring (C2, C3, C4, C5) by linking them to their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the quaternary carbonyl carbon of the carboxamide group by showing a correlation from the C2 proton to this carbon. It would also confirm the placement of the hydroxyl group on the nitrogen atom through long-range correlations.

These 2D NMR methods, when used in combination, provide a detailed and unambiguous map of the atomic connectivity of this compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nih.govnih.gov For this compound (C₅H₁₀N₂O₂), the expected exact mass would be calculated and compared against the measured mass to confirm the molecular formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS), often performed on HRMS instruments like Q-TOF (Quadrupole Time-of-Flight) or Orbitrap systems, involves selecting the molecular ion and fragmenting it to study its constituent parts. nih.gov This fragmentation pattern provides a structural fingerprint. For this compound, key fragmentation pathways would likely involve:

Loss of the hydroxamic acid group or parts of it.

Ring-opening of the pyrrolidine moiety.

A characteristic fragmentation of the pyrrolidine ring, such as the loss of a C₂H₄ fragment, leading to a prominent ion.

A representative table of expected MS/MS fragmentation data for the protonated molecule [M+H]⁺ is shown below, based on data from the closely related pyrrolidine-2-carboxamide (B126068). nih.gov

Precursor Ion (m/z)Fragment Ion (m/z)Probable Identity of Fragment
131.0764114.0713[M+H - OH]⁺
131.076486.0600[M+H - CONHOH]⁺
131.076470.0651[Pyrrolidine iminium ion]⁺
Note: This table is predictive for this compound. The precursor m/z is the calculated exact mass for [C₅H₁₀N₂O₂ + H]⁺.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrations. ksu.edu.sanih.gov These two techniques are complementary; IR spectroscopy is sensitive to changes in the dipole moment (polar bonds), while Raman is more sensitive to changes in polarizability (non-polar bonds). ksu.edu.sa

For this compound, key vibrational bands would be expected:

O-H Stretch: A broad absorption in the IR spectrum, typically around 3200-3400 cm⁻¹, corresponding to the hydroxyl group.

N-H Stretch: A sharp to medium absorption around 3300-3500 cm⁻¹ in the IR spectrum from the amide N-H.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the pyrrolidine ring.

C=O Stretch (Amide I band): A very strong, sharp absorption in the IR spectrum, typically between 1640 and 1680 cm⁻¹, characteristic of the amide carbonyl group. Its exact position can give clues about hydrogen bonding.

N-H Bend (Amide II band): A medium to strong absorption in the IR spectrum around 1550-1640 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations of the pyrrolidine ring. ksu.edu.sa The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. nih.gov

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H Stretch3200-3400 (Broad)Weak
N-H Stretch3300-3500 (Medium)Weak
C-H Stretch (aliphatic)2850-2960 (Strong)Strong
C=O Stretch (Amide I)1640-1680 (Very Strong)Medium
N-H Bend (Amide II)1550-1640 (Strong)Weak
C-N Stretch1200-1350 (Medium)Medium

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of the molecule's connectivity, conformation (the "pucker" of the pyrrolidine ring), and, for chiral molecules, its absolute stereochemistry.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield detailed structural parameters. nih.gov This information includes precise bond lengths, bond angles, and torsion angles, which define the molecule's shape. Furthermore, it reveals how the molecules pack together in the crystal lattice and identifies intermolecular interactions like hydrogen bonds, which are expected to be significant given the presence of the N-hydroxy and amide groups. nih.gov

A representative table of crystal data that would be obtained is modeled after the analysis of a similar compound, N-hydroxyquinoline-2-carboxamide. nih.gov

ParameterExample Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512
b (Å)5.345
c (Å)14.231
β (°)105.21
Volume (ų)623.4
Z (molecules/unit cell)4
R-factor< 0.05

This level of structural detail is unattainable by other methods and is crucial for understanding structure-activity relationships in fields like medicinal chemistry.

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods.

For a polar compound like this compound, several chromatographic modes could be employed:

Reversed-Phase (RP) HPLC: This is the most common mode, but a standard C18 column may provide limited retention. "Aqueous" C18 columns or polar-embedded columns are often used to improve retention and peak shape for polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica (B1680970) or an amide-bonded phase) and a mobile phase with a high percentage of organic solvent.

Chiral Chromatography: If synthesized as a racemate, specialized chiral columns are required to separate the two enantiomers ((R)- and (S)-forms) of this compound.

Purity is typically assessed using a UV detector or a mass spectrometer (LC-MS). A purity analysis would show a single major peak, and the percentage purity is calculated based on the relative area of this peak compared to any impurity peaks.

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Pathways

The synthesis of N-hydroxypyrrolidine-2-carboxamide and its derivatives is an area ripe for innovation, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. Current synthetic approaches often involve multi-step procedures that may rely on harsh reagents or protecting group strategies. nih.gov Future research is anticipated to move towards more sustainable and atom-economical pathways.

One promising direction is the exploration of biocatalytic methods. The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Enzymes such as lipases or specific amidases could potentially be engineered to catalyze the direct amidation of a proline ester with hydroxylamine (B1172632), or the direct hydroxylation of a proline amide. This would reduce the number of synthetic steps and minimize waste.

A key challenge in the synthesis of proline derivatives is the control of stereochemistry. Future synthetic routes will need to ensure high stereoselectivity to produce enantiomerically pure this compound, which is crucial for its potential biological applications. nih.gov

Exploration of Undiscovered Chemical Reactivity Profiles

The chemical reactivity of this compound is largely dictated by its two key functional groups: the pyrrolidine (B122466) ring and the hydroxamic acid. While the individual reactivities of these moieties are well-documented, their interplay within the same molecule presents opportunities for discovering novel chemical transformations.

The proline scaffold is a well-established organocatalyst, capable of promoting a variety of asymmetric reactions. nih.govtandfonline.com Future research could explore the potential of this compound and its derivatives as novel organocatalysts. The presence of the hydroxamic acid group could modulate the catalytic activity and selectivity of the proline core, potentially leading to new catalytic applications.

The hydroxamic acid functionality is a known metal chelator, a property that is fundamental to its biological activity in many contexts. acs.orgwikipedia.org The exploration of the coordination chemistry of this compound with various metal ions could lead to the development of new sensors, imaging agents, or catalysts. The cyclic nature of the molecule may impose specific conformational constraints that influence its binding properties. nih.gov

Moreover, the hydroxamic acid group can undergo various chemical transformations. For example, the Lossen rearrangement of hydroxamic acids is a well-known reaction that converts them into isocyanates. wikipedia.org Investigating such reactions in the context of the this compound scaffold could open up pathways to novel classes of compounds with unique structures and properties.

Integration with Advanced Computational Methods for Predictive Modeling

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules. For this compound, these methods can provide valuable insights into its structure, properties, and potential biological activities, guiding future experimental work.

Table 1: Potential Applications of Computational Modeling for this compound

Computational MethodApplicationPotential Insights
Quantum Mechanics (QM)Elucidation of electronic structure and reactivity.Prediction of reaction mechanisms, transition states, and spectroscopic properties.
Molecular Dynamics (MD) SimulationsExploration of conformational landscape and dynamics. nih.govUnderstanding of how the molecule behaves in different environments (e.g., water, biological membranes) and its interactions with target proteins.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity based on molecular structure. silae.itnih.govIdentification of key structural features that contribute to a desired biological effect, enabling the design of more potent analogs.
Molecular DockingPrediction of binding modes to biological targets. oarjst.comIdentification of potential protein targets and the rational design of inhibitors or probes.

By employing these computational approaches, researchers can build predictive models that correlate the structural features of this compound derivatives with their physicochemical properties and biological activities. nih.gov This in-silico screening can significantly reduce the time and resources required for the experimental synthesis and testing of new compounds. For instance, QSAR models have been successfully used to predict the inhibitory activity of other pyrrolidine carboxamide derivatives. silae.it The integration of computational and experimental data will be crucial for the rational design of this compound-based molecules with tailored properties.

Expansion of Chemical Biology Probe Applications for Systems-Level Understanding

The unique structural and chemical properties of this compound make it an attractive scaffold for the development of chemical probes to study complex biological systems. youtube.com Chemical probes are small molecules that can be used to perturb and study the function of proteins and other biomolecules in their native environment. rsc.orgresearchgate.net

The hydroxamic acid moiety is a known zinc-binding group and is present in the active site of many metalloenzymes. acs.org This suggests that this compound could be developed into a selective inhibitor or activity-based probe for specific metalloproteases or other enzymes. nih.gov By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the this compound scaffold, researchers could visualize the localization and activity of target enzymes within cells or even in whole organisms. documentsdelivered.com

Furthermore, the proline component of the molecule can influence its cellular uptake and distribution. The development of a library of this compound derivatives with different substituents on the pyrrolidine ring could lead to probes with tailored cell permeability and target specificity.

Table 2: Potential Chemical Biology Probe Applications

Probe TypeTarget ClassResearch Application
Activity-Based ProbeMetalloenzymes (e.g., MMPs, HDACs)Profiling enzyme activity in health and disease, target identification and validation. rsc.org
Affinity-Based ProbeProtein-protein interaction domainsIdentifying and characterizing novel protein interactions, drug discovery.
Imaging AgentMetal ion homeostasisVisualizing the distribution and flux of metal ions in biological systems.

The use of such probes in chemical proteomics experiments could provide a systems-level understanding of the biological pathways in which the targets of this compound are involved. nih.govnih.gov This knowledge is invaluable for understanding disease mechanisms and for the development of new therapeutic strategies. The proline cycle itself is an emerging area of interest in cancer metabolism, and probes based on proline analogs could be instrumental in dissecting these pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-hydroxypyrrolidine-2-carboxamide derivatives, and how can their purity be validated?

  • Methodology : Synthesis often involves hydrogenation of intermediates (e.g., reduction of pyrroline derivatives) followed by carboxamide formation via coupling reactions. For example, hydrogenation of (2S)-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)-2,5-dihydro-1H-pyrrole yields pyrrolidine derivatives . Purity validation typically employs HPLC (≥98% purity criteria) and NMR spectroscopy to confirm structural integrity. Mass spectrometry (MS) is used for molecular weight confirmation.

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies resolving asymmetric centers in pyrrolidine-based ligands . Alternatively, circular dichroism (CD) spectroscopy and chiral HPLC can infer stereochemistry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods for synthesis steps to avoid inhalation. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Storage in airtight containers under inert gas (e.g., argon) prevents degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing substituents on the pyrrolidine ring to enhance pharmacological activity?

  • Methodology : Structure-activity relationship (SAR) studies suggest modifying the carboxamide backbone with electron-withdrawing groups (e.g., nitro or halogen substituents) to improve receptor binding. For example, substituting the phenyl group with a tetrazole moiety significantly increased AT1 receptor affinity . Kinetic studies (e.g., varying temperature/pH) and DFT calculations can identify energetically favorable reaction pathways .

Q. What strategies resolve contradictions in pharmacological data for pyrrolidine-2-carboxamide derivatives across different assays?

  • Methodology : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For instance, discrepancies in IC50 values may arise from assay-specific interference (e.g., protein binding artifacts). Use the Bradford method to standardize protein concentrations and minimize variability .

Q. How can asymmetric synthesis be achieved for enantiomerically pure this compound derivatives?

  • Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) enable enantioselective synthesis. Scission-allylation reactions, as described for (2S,4R)-2-allyl-4-hydroxy-pyrrolidine derivatives, can control stereochemistry at multiple centers .

Q. What analytical techniques are suitable for studying degradation pathways of this compound under physiological conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation products. For example, hydrolysis of the hydroxypyrrolidine ring under acidic conditions generates carboxylic acid byproducts, detectable via ion-pair chromatography .

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